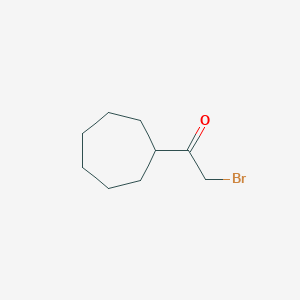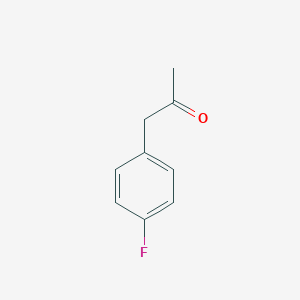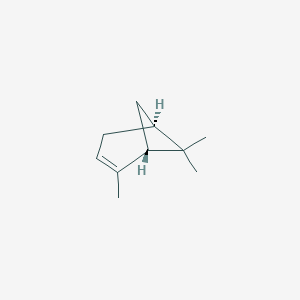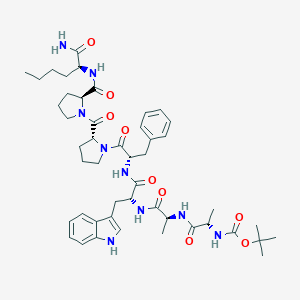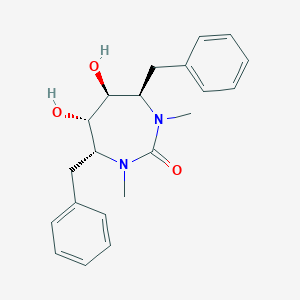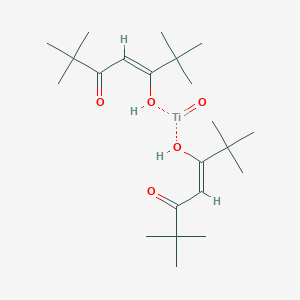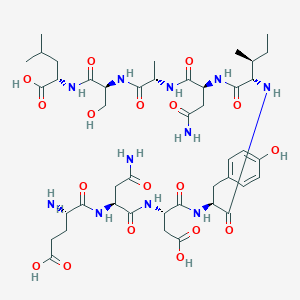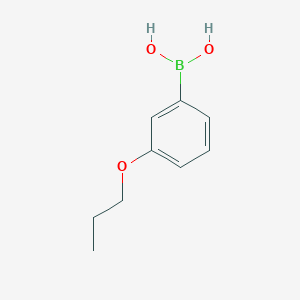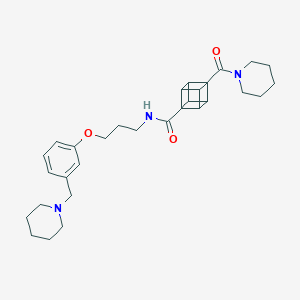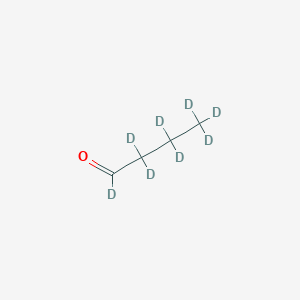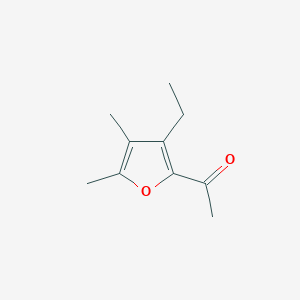
1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone, also known as furaneol, is a naturally occurring organic compound that is widely used in the food and fragrance industries. It is a colorless to pale yellow liquid with a sweet, caramel-like odor and taste. Furaneol is found in many fruits, including strawberries, raspberries, and pineapple, and is responsible for their characteristic aroma and flavor. In recent years, furaneol has gained attention in the scientific community due to its potential therapeutic properties and its use in various research applications.
作用机制
The exact mechanism of action of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone is not fully understood, but it is believed to act through various pathways, including the regulation of oxidative stress and inflammation, modulation of cell signaling pathways, and inhibition of cancer cell growth and proliferation. Furaneol has been shown to activate various antioxidant enzymes and reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
生化和生理效应
Furaneol has been shown to have various biochemical and physiological effects, including the regulation of gene expression, modulation of immune function, and alteration of cellular metabolism. It has been shown to have a protective effect against DNA damage and promote the repair of damaged cells. Furaneol has also been shown to improve insulin sensitivity and glucose metabolism in animal models, suggesting a potential role in the treatment of metabolic disorders such as diabetes.
实验室实验的优点和局限性
Furaneol has several advantages for use in laboratory experiments, including its availability, stability, and low toxicity. It is also relatively inexpensive compared to other compounds with similar properties. However, the synthesis of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone can be challenging, and purification of the compound can be time-consuming and costly. Additionally, the specific effects of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone may vary depending on the cell or animal model used, and further research is needed to fully understand its therapeutic potential.
未来方向
There are several future directions for research on 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone, including the development of new synthesis methods and purification techniques to improve yield and purity of the compound. Further studies are also needed to determine the specific mechanisms of action of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone and its potential therapeutic applications in various diseases. Additionally, the use of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone in combination with other compounds or therapies may enhance its effectiveness and reduce potential side effects. Overall, 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone represents a promising area of research for the development of new therapies and treatments for various diseases.
合成方法
Furaneol can be synthesized through various methods, including the acid-catalyzed dehydration of carbohydrates, such as glucose or fructose, and the reaction of 2,5-dimethylfuran with ethyl vinyl ketone. The latter method is the most commonly used for industrial production of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone. The synthesis of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
科学研究应用
Furaneol has been studied extensively for its potential therapeutic properties, including its antioxidant, anti-inflammatory, and anti-cancer effects. It has been shown to have a protective effect against oxidative stress and inflammation in various cell and animal models. Furaneol has also been investigated for its potential to inhibit the growth and proliferation of cancer cells, particularly breast and colon cancer cells.
属性
CAS 编号 |
145663-32-7 |
|---|---|
产品名称 |
1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone |
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-(3-ethyl-4,5-dimethylfuran-2-yl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-5-9-6(2)8(4)12-10(9)7(3)11/h5H2,1-4H3 |
InChI 键 |
LXHFELWHOHQOIZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC(=C1C)C)C(=O)C |
规范 SMILES |
CCC1=C(OC(=C1C)C)C(=O)C |
同义词 |
Ethanone, 1-(3-ethyl-4,5-dimethyl-2-furanyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



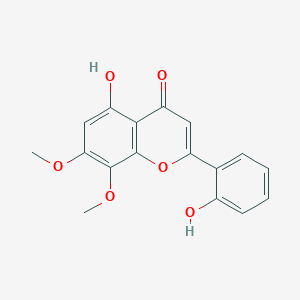
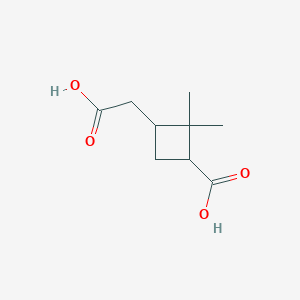
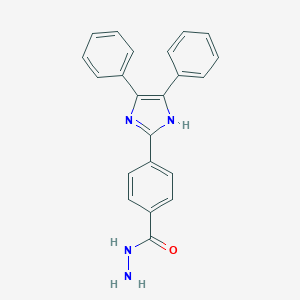
![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)
